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Compound of Interest

Compound Name: 2-Methyl-1,2,3-propanetriol

Cat. No.: B1582272

2-Methyl-1,2,3-propanetriol, a methylated analogue of glycerol, represents a unique and
versatile building block for chemical synthesis and material science. Its structure, which
incorporates both the hydrophilicity of a triol and the specific steric and electronic properties of
a tertiary methyl group, makes it a compound of significant interest. While structurally simple,
this molecule offers nuanced functionality that can be leveraged in applications ranging from
polymer chemistry to the intricate world of drug design. For researchers and drug development
professionals, understanding the core characteristics, synthesis, and potential applications of
this compound is pivotal for unlocking its full potential. This guide provides a comprehensive
technical overview, grounded in established chemical principles and methodologies, to serve
as a foundational resource for its application in the laboratory.

Core Physicochemical & Structural Profile

2-Methyl-1,2,3-propanetriol is also known by synonyms such as 2-methylpropane-1,2,3-triol
and 2-Methyl-Glycerol.[1][2] Its fundamental identity is captured by its chemical structure, which
features a propane backbone with hydroxyl groups on carbons 1, 2, and 3, and a methyl group
on the central carbon.

Caption: Chemical structure of 2-Methyl-1,2,3-propanetriol.

A summary of its key physicochemical properties is essential for experimental design, including
reaction setup, purification, and storage. The compound is typically a solid at room temperature
and requires specific storage conditions to maintain its integrity.[2]
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Property Value Source(s)
CAS Number 25245-58-3 [1],[3],[2]
Molecular Formula C4aH1003 [1]
Molecular Weight 106.12 g/mol [11,[3]
Boiling Point 115.00 °C [11.[3]
Density 1.217 g/cm3 [1],[3]
Flash Point 145.8 °C [11.[3]
Physical Form Solid [2]

Storage Temperature <-15°C to -20°C (Refrigerator) [11,[3],[2]

OOJRTGIXWIUBGG-
InChl Key [2]
UHFFFAOYSA-N

SMILES CC(CO)(CO)O [1]

Synthesis & Purification Strategy

Detailed, peer-reviewed synthetic routes specifically for 2-Methyl-1,2,3-propanetriol are not
extensively documented in public literature. However, a logical and efficient pathway can be
devised from commercially available precursors based on fundamental organic reactions. A
plausible approach involves the dihydroxylation of 2-methyl-2-propen-1-ol. This strategy is
attractive due to the commercial availability of the starting material and the reliability of
dihydroxylation reactions.

Proposed Synthetic Workflow
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Reagents:
- Osmium Tetroxide (cat.)

- N-Methylmorpholine N-oxide (NMO)

- Acetone/Water Solvent

[Step 1: Catalytic DihydroxylatioD

Step 2: Reaction Quenching & Workup
(Sodium Sulfite, Extraction)

'

Step 3: Purification
(Silica Gel Chromatography or Distillation)
Final Product:
2-Methyl-1,2,3-propanetriol

Click to download full resolution via product page

[Start: 2—Methyl—2—propen—1—oD

Caption: Proposed synthesis pathway for 2-Methyl-1,2,3-propanetriol.

Detailed Experimental Protocol: Catalytic
Dihydroxylation

This protocol describes a self-validating system where reaction progress can be monitored by
Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

Materials:
o 2-Methyl-2-propen-1-ol (1.0 eq)

e N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.2 eq)
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e Osmium tetroxide (OsOa), 4 wt% solution in water (0.002 eq)
e Acetone and deionized water (e.g., 10:1 v/v solvent system)
e Sodium sulfite (Na2S0s)

o Ethyl acetate and brine for extraction

o Magnesium sulfate (MgSOa) for drying

« Silica gel for chromatography

Procedure:

o Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-methyl-2-
propen-1-ol dissolved in the acetone/water solvent mixture. Cool the flask to 0 °C in an ice
bath.

o Causality: The use of a mixed solvent system ensures the solubility of both the nonpolar
substrate and the polar reagents. Cooling to 0 °C helps to control the exothermic nature of
the reaction and minimize potential side reactions.

» Reagent Addition: Slowly add the NMO solution, followed by the catalytic amount of the
OsOa solution.

o Expertise: OsOas is the catalyst that forms the osmate ester across the double bond. NMO
is a co-oxidant that regenerates the OsOa from its reduced state, allowing for the use of
only a catalytic amount of the highly toxic and expensive osmium reagent.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24
hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1
hexanes:ethyl acetate mobile phase and visualizing with potassium permanganate stain).

o Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress. The
disappearance of the starting material spot and the appearance of a new, more polar spot
(lower Rf value) indicates product formation.
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e Quenching: Once the reaction is complete, cool the mixture to 0 °C and add a saturated
agueous solution of sodium sulfite. Stir vigorously for 1 hour.

o Causality: Sodium sulfite reduces and quenches any remaining OsOas, forming a
precipitate that can be removed. This is a critical safety and purification step.

o Workup & Extraction: Filter the mixture through a pad of celite to remove solids. Transfer the
filtrate to a separatory funnel and extract three times with ethyl acetate. Combine the organic
layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

 Purification: Concentrate the organic solvent under reduced pressure. The resulting crude oil
can be purified by silica gel column chromatography to yield the final product. The high
polarity of the triol may require a polar eluent system (e.g., a gradient of methanol in
dichloromethane).

Applications in Drug Development & Research

The utility of 2-Methyl-1,2,3-propanetriol extends beyond its use as a polymer monomer.[1] In
drug discovery, the introduction of a methyl group can profoundly modulate a molecule's
biological activity and pharmacokinetic profile.[4]

The "Methyl Effect” in Medicinal Chemistry

The tertiary methyl group in 2-Methyl-1,2,3-propanetriol is not merely a passive structural
feature. It can serve several strategic roles:

» Metabolic Blocking: The methyl group can act as a steric shield, hindering enzymatic
metabolism (e.g., by Cytochrome P450 enzymes) at or near the tertiary carbon. This can
increase the metabolic stability and half-life of a drug candidate.

 Lipophilicity Modulation: Adding a methyl group generally increases a molecule's lipophilicity
(logP), which can enhance membrane permeability and oral absorption.

» Conformational Locking: The steric bulk of the methyl group can restrict bond rotation,
locking the molecule into a more specific, and potentially more active, conformation for
binding to a biological target.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1582272?utm_src=pdf-body
https://www.biosynth.com/p/FM46182/25245-58-3-2-methyl-123-propanetriol
https://pubmed.ncbi.nlm.nih.gov/24187825/
https://www.benchchem.com/product/b1582272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Structure-Activity Relationship (SAR) logic for the compound.

This molecule serves as an excellent starting fragment for fragment-based drug discovery
(FBDD) or as a scaffold to be incorporated into larger molecules, similar to how related diols
are used as precursors for drugs like the muscle relaxant carisoprodol.[5]

Analytical Methodologies: A GC-MS Approach

Accurate quantification of 2-Methyl-1,2,3-propanetriol in biological or environmental samples

is critical for research and development. Gas Chromatography (GC), particularly when coupled
with Mass Spectrometry (MS), is the preferred method for analyzing glycols and related polyols
due to its high sensitivity and specificity.[6]

Analytical Workflow: Sample to Data

2. Sample Prep
(Protein Precipitation,
Internal Standard Spiking)

4. GC-MS Analysis
(Injection, Separation,
Detection)

5. Data Processing
(Quantification vs.
Calibration Curve)

3. Derivatization
(Silylation with BSTFA)

1. Sample Collection
(e.g., Plasma, Urine)

Click to download full resolution via product page

Caption: Workflow for quantitative analysis by GC-MS.

Protocol: Quantitative Analysis via GC-MS after
Silylation

Rationale: The multiple hydroxyl groups make 2-Methyl-1,2,3-propanetriol non-volatile and
prone to poor peak shape in GC. Derivatization by silylation replaces the acidic protons of the
hydroxyl groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable
compound suitable for GC analysis.

Materials:
o Sample matrix (e.g., plasma)
 Internal Standard (IS) (e.g., deuterated glycerol)

o Acetonitrile (ACN) for protein precipitation
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e N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as derivatizing agent
e GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

Sample Preparation: To 100 uL of plasma sample in a microcentrifuge tube, add 10 pL of the
internal standard solution and 300 uL of cold acetonitrile to precipitate proteins.

o Extraction: Vortex the tube for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

» Drying: Carefully transfer the supernatant to a clean vial and evaporate to complete dryness
under a gentle stream of nitrogen at 50 °C.

o Trustworthiness: Ensuring complete dryness is critical, as residual water will react with the
silylating agent and interfere with the derivatization process.

 Derivatization: Add 50 pL of BSTFA to the dried residue. Cap the vial tightly and heat at 70
°C for 30 minutes.

o GC-MS Analysis: After cooling to room temperature, inject 1 pL of the derivatized sample into
the GC-MS system.

Example GC-MS Parameters:
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Parameter Setting

Rationale

DB-5ms, 30m x 0.25mm,

Standard non-polar column

Column providing good separation for a
0.25um _
wide range of analytes.
Ensures rapid volatilization of
Inlet Temp 250 °C

the derivatized analyte.

Start at 80°C, ramp to 280°C

Oven Program ]
at 15°C/min

A temperature gradient is
necessary to elute the
derivatized compound with

good peak shape.

Electron lonization (El) at 70

lon Source
eV

Standard ionization method
that produces reproducible
fragmentation patterns for
library matching and

quantification.

MS Mode Selected lon Monitoring (SIM)

For quantitative analysis,
monitoring specific ions for the
analyte and IS increases
sensitivity and reduces matrix

interference.

Safety, Handling, and Toxicology

Proper handling of 2-Methyl-1,2,3-propanetriol is essential. Based on available safety data,

the compound presents moderate hazards.

GHS Hazard Information:[2]
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Hazard Code Statement

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling and Storage Protocol:

e Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves (e.g., nitrile rubber).[7]

¢ Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

any dust or vapors.[8]

» Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at
-20°C as recommended.[3][9] The compound is described as hygroscopic and potentially air-
sensitive, making inert atmosphere storage a consideration for long-term stability.[7]

e First Aid:

[e]

Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]

o

Skin: Wash off with soap and plenty of water.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]

[¢]

Inhalation: Move to fresh air.

[¢]

It is crucial to note that the toxicological properties of this specific compound have not been
fully investigated.[7][8] Therefore, it should be treated with the caution appropriate for a novel

chemical entity.

Conclusion
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2-Methyl-1,2,3-propanetriol is a promising chemical entity with a unique combination of
features. Its triol backbone provides a hydrophilic scaffold, while the tertiary methyl group offers
a powerful tool for modulating steric and electronic properties—a key strategy in modern drug
design. While its full potential is still being explored, the methodologies for its synthesis,
analysis, and safe handling are well within the grasp of equipped researchers. This guide
provides the foundational knowledge for scientists to confidently incorporate this versatile
building block into their research and development pipelines, paving the way for new
discoveries in materials and medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1582272?utm_src=pdf-custom-synthesis
https://www.biosynth.com/p/FM46182/25245-58-3-2-methyl-123-propanetriol
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h98b97cdc?context=bbe
https://www.carlroth.com/de/en/building-blocks/2-methyl-123-propanetriol/p/2pkc.4
https://www.carlroth.com/de/en/building-blocks/2-methyl-123-propanetriol/p/2pkc.4
https://www.carlroth.com/de/en/building-blocks/2-methyl-123-propanetriol/p/2pkc.4
https://pubmed.ncbi.nlm.nih.gov/24187825/
https://www.nbinno.com/article/pharmaceutical-intermediates/2-methyl-2-propyl-1-3-propanediol-applications-organic-synthesis-pharma-yp
https://www.atsdr.cdc.gov/toxprofiles/tp189-c6.pdf
https://www.fishersci.ca/store/msds?partNumber=BP2291&productDescription=glycerol-molecular-biology-fisher-bioreagents-2&language=en&countryCode=CA
https://pim-resources.coleparmer.com/sds/97324.pdf
https://www.carlroth.com/com/en/building-blocks/2-methyl-123-propanetriol/p/2pkc.4
https://www.carlroth.com/com/en/building-blocks/2-methyl-123-propanetriol/p/2pkc.4
https://www.carlroth.com/com/en/building-blocks/2-methyl-123-propanetriol/p/2pkc.4
https://www.benchchem.com/product/b1582272#2-methyl-1-2-3-propanetriol-cas-number-25245-58-3
https://www.benchchem.com/product/b1582272#2-methyl-1-2-3-propanetriol-cas-number-25245-58-3
https://www.benchchem.com/product/b1582272#2-methyl-1-2-3-propanetriol-cas-number-25245-58-3
https://www.benchchem.com/product/b1582272#2-methyl-1-2-3-propanetriol-cas-number-25245-58-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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